molecular formula C7H13NO3S B14009677 2-Amino-4-prop-2-enylsulfinylbutanoic acid CAS No. 6297-99-0

2-Amino-4-prop-2-enylsulfinylbutanoic acid

Cat. No.: B14009677
CAS No.: 6297-99-0
M. Wt: 191.25 g/mol
InChI Key: ZFPOSLRBOMJNCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-prop-2-enylsulfinylbutanoic acid typically involves the alkylation of a glycine Schiff base with an allyl halide under basic conditions. The reaction is facilitated by the presence of a chiral auxiliary, which helps in achieving the desired stereochemistry . The resultant product is then subjected to further purification and conversion to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and efficient purification techniques are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-prop-2-enylsulfinylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-prop-2-enylsulfinylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-prop-2-enylsulfinylbutanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence redox states, and interact with cellular receptors. These interactions lead to various biological effects, including antioxidant activity and modulation of inflammatory responses .

Biological Activity

2-Amino-4-prop-2-enylsulfinylbutanoic acid, also known as a sulfoxide derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various amino acids and has been investigated for its effects in several biological contexts, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO2SC_8H_{13}NO_2S, with a molecular weight of approximately 189.26 g/mol. The compound typically exists as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study found that concentrations as low as 50 µg/mL effectively reduced the viability of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research conducted on cancer cell lines demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. A notable case study involved the use of this compound in treating breast cancer cells, where it resulted in a significant reduction in cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)20 µMInduction of apoptosis
HeLa (Cervical Cancer)15 µMCaspase activation

The biological activity of this compound is attributed to its ability to interact with cellular biomolecules. Studies suggest that it may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which ultimately triggers apoptotic pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains and reported promising results, indicating its potential as a therapeutic agent in treating resistant infections.
  • Case Study on Cancer Treatment : Research published in Cancer Letters highlighted the effects of this compound on tumor growth in xenograft models. Results showed a substantial decrease in tumor size when treated with the compound compared to control groups, suggesting its potential application in cancer therapy.

Properties

CAS No.

6297-99-0

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

2-amino-4-prop-2-enylsulfinylbutanoic acid

InChI

InChI=1S/C7H13NO3S/c1-2-4-12(11)5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)

InChI Key

ZFPOSLRBOMJNCZ-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)CCC(C(=O)O)N

Origin of Product

United States

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